molecular formula C12H19NO2 B1444965 [2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine CAS No. 1248259-14-4

[2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine

Cat. No.: B1444965
CAS No.: 1248259-14-4
M. Wt: 209.28 g/mol
InChI Key: IIQGGQPQJLNZLO-UHFFFAOYSA-N
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Description

[2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine: is an organic compound that belongs to the class of aromatic amines It features a phenyl ring substituted with an ethoxyethoxy group and a methyl group, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylphenol.

    Ethoxylation: The 4-methylphenol undergoes ethoxylation to introduce the ethoxyethoxy group.

    Amination: The ethoxylated product is then subjected to amination to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitro group (if present) to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Biochemical Studies: It can be used to study enzyme interactions and metabolic pathways.

Medicine:

    Drug Development:

Industry:

    Materials Science: Used in the development of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The ethoxyethoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    [2-(2-Methoxyethoxy)-4-methylphenyl]methanamine: Similar structure but with a methoxyethoxy group instead of ethoxyethoxy.

    [2-(2-Ethoxyethoxy)-4-chlorophenyl]methanamine: Similar structure but with a chlorine substituent on the phenyl ring.

Uniqueness:

    Solubility: The ethoxyethoxy group may provide better solubility compared to methoxyethoxy.

    Reactivity: The presence of different substituents on the phenyl ring can significantly alter the compound’s reactivity and interaction with other molecules.

Properties

IUPAC Name

[2-(2-ethoxyethoxy)-4-methylphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-14-6-7-15-12-8-10(2)4-5-11(12)9-13/h4-5,8H,3,6-7,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQGGQPQJLNZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=CC(=C1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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